molecular formula C18H18N4O4S B2699315 N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251616-63-3

N-(3,5-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2699315
CAS No.: 1251616-63-3
M. Wt: 386.43
InChI Key: FONRLJHYFAIPMI-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an oxadiazole ring, a pyridine ring, and a thioacetamide group. The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthetic Routes and Chemical Characterization

A novel synthesis pathway for 1,3,4-oxadiazole derivatives was established, showcasing the potential for creating a variety of compounds with significant α-glucosidase inhibitory effects. This demonstrates the utility of such compounds in drug discovery processes, particularly in the context of diabetes treatment (Iftikhar et al., 2019).

Antimicrobial Applications

Research into 1,3,4-oxadiazole thioether derivatives, which share a structural motif with the specified compound, has identified promising antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), suggesting potential agricultural applications in controlling bacterial diseases in crops (Song et al., 2017).

Corrosion Inhibition

Studies on acetamide derivatives have highlighted their effectiveness as corrosion inhibitors, indicating their potential in protecting materials in industrial applications. This underscores the versatility of such compounds beyond biologically oriented research, extending to materials science (Yıldırım & Cetin, 2008).

Enzyme Inhibition for Therapeutic Exploration

Acetamide derivatives have been evaluated for their inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, presenting them as candidates for treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound, with its complex structure, could be a subject of future research in this direction.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-20-18(26-22-11)12-4-5-17(19-9-12)27-10-16(23)21-13-6-14(24-2)8-15(7-13)25-3/h4-9H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONRLJHYFAIPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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